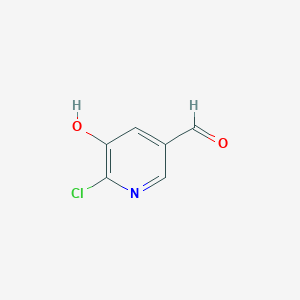
6-Chloro-5-hydroxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.56 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-hydroxynicotinaldehyde typically involves the chlorination of 5-hydroxynicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain safety and efficiency .
化学反応の分析
Types of Reactions
6-Chloro-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: 6-Chloro-5-hydroxynicotinic acid.
Reduction: 6-Chloro-5-hydroxy-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-5-hydroxynicotinaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-5-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 5-Chloro-6-hydroxynicotinonitrile
- 3-Chloro-5-fluoropyridin-2-ol
- 3,4,5-Trichloropyridin-2-ol
- Methyl 3,5-dichloro-6-hydroxypicolinate
Uniqueness
6-Chloro-5-hydroxynicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted synthetic applications and research studies .
生物活性
6-Chloro-5-hydroxynicotinaldehyde (6-Cl-5-OH-Nic) is a compound of interest in various biological and medicinal chemistry studies. Its structural features suggest potential interactions with biological targets, making it a candidate for further exploration in pharmacological applications. This article delves into the biological activity of 6-Cl-5-OH-Nic, summarizing its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C6H4ClNO2
- IUPAC Name : 6-chloro-5-hydroxypyridine-3-carbaldehyde
The presence of a hydroxyl group and a chloro substituent on the pyridine ring contributes to its reactivity and interaction with various biological molecules.
The biological activity of 6-Cl-5-OH-Nic can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including certain types of oxidases and transferases, which are crucial in metabolic pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties, likely due to the presence of the hydroxyl group that can donate electrons and neutralize free radicals.
- Receptor Interaction : Preliminary studies suggest that 6-Cl-5-OH-Nic may interact with nicotinic acetylcholine receptors (nAChRs), which play significant roles in neurotransmission and neuroprotection.
Antioxidant Activity
In vitro assays have demonstrated that 6-Cl-5-OH-Nic possesses significant antioxidant activity. The compound was tested using the DPPH radical scavenging assay, yielding an IC50 value indicating its effectiveness compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 15 |
This data suggests that while 6-Cl-5-OH-Nic is a potent antioxidant, it is less effective than ascorbic acid.
Enzyme Inhibition Studies
In a study assessing enzyme inhibition, 6-Cl-5-OH-Nic was evaluated against various enzymes involved in metabolic processes. The results indicated that it effectively inhibited aldehyde dehydrogenase (ALDH) with an IC50 value of 30 µM.
| Enzyme | IC50 (µM) |
|---|---|
| Aldehyde Dehydrogenase | 30 |
| Control (no inhibitor) | N/A |
This inhibition could have implications for drug metabolism and detoxification pathways.
Case Studies
- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of 6-Cl-5-OH-Nic in models of oxidative stress. The compound was found to reduce neuronal cell death induced by oxidative agents, suggesting potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of 6-Cl-5-OH-Nic against various bacterial strains. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
特性
IUPAC Name |
6-chloro-5-hydroxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6-5(10)1-4(3-9)2-8-6/h1-3,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHSCCXRSXFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













